molecular formula C14H12O4S2 B1206362 1,1-Bis(phenylsulfonyl)ethylene CAS No. 39082-53-6

1,1-Bis(phenylsulfonyl)ethylene

Cat. No. B1206362
CAS RN: 39082-53-6
M. Wt: 308.4 g/mol
InChI Key: KABQEPJVQFXVIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,1-Bis(phenylsulfonyl)ethylene can be synthesized through different methods, including careful oxidation of the corresponding ketene dithioacetal or via Mannich condensation of bis(phenylsulfonyl)methane with paraformaldehyde and a secondary amine followed by elimination with acids (Lucchi et al., 2007). These methods highlight the compound's accessibility for various synthetic applications.

Molecular Structure Analysis

The molecular structure of 1,1-Bis(phenylsulfonyl)ethylene is characterized by its bis(phenylsulfonyl) groups attached to an ethylene backbone. This structure is crucial for its reactivity as a Michael acceptor and dienophile, facilitating numerous synthetic transformations. The molecular weight of 1,1-Bis(phenylsulfonyl)ethylene is 308.37 g/mol, with a melting point of 124–126 °C, indicating its stability under standard conditions.

Chemical Reactions and Properties

1,1-Bis(phenylsulfonyl)ethylene participates in various chemical reactions, including enantioselective organocatalytic additions, Michael donor/acceptor synthesis, and cycloaddition reactions. It has been used for the asymmetric synthesis of quaternary alpha-amino acids via organocatalysis (Alba et al., 2010) and in the synthesis of fused cyclopentenes through novel synthesis pathways (Padwa et al., 1996). These reactions highlight its utility in creating complex molecular architectures.

Scientific Research Applications

1. Direct Functionalization of Polyolefins for Blend Compatibilization

  • Summary of the Application : 1,1-Bis(phenylsulfonyl)ethylene (BPSE) is used for the direct functionalization of polyolefins for blend compatibilization. This involves the insertion of BPSE into polyethylene (PE), hyperbranched polyethylene (HBPE), and isotactic polypropylene (iPP) to insert phenylsulfonyl groups .
  • Methods of Application/Experimental Procedures : The Michael-type radical addition applies 2-chloroanthroquinone (2-CIAQ) as a C–H bond-cleaving photocatalyst and BPSE as the olefinic substrate. The reactions were performed in solution with various feed ratios . The modification is a convenient one-step introduction of aromatic moieties along polyolefin chains .
  • Results/Outcomes : By optimizing the reaction conditions, as many as 18.5 graft units of BPSE were introduced per 100 ethylene repeating units. The modified samples were successfully demonstrated to act as a compatibilizer between blends of PE/iPP and polystyrene (PS) as verified by scanning electron microscopy (SEM) .

2. Preparation of α,α-Disubstituted Alpha-Amino Acid Derivatives

  • Summary of the Application : 1,1-Bis(phenylsulfonyl)ethylene is used in the preparation of α,α-disubstituted alpha-amino acid derivatives .

3. Dienophile for Diels-Alder Reactions

  • Summary of the Application : 1,1-Bis(phenylsulfonyl)ethylene acts as a dienophile in Diels-Alder reactions . The Diels-Alder reaction is a cornerstone of organic chemistry, allowing for the synthesis of six-membered rings with good control over regio- and stereochemistry.

4. Synthetic Equivalent of the Ethylene 1,2-Dipole

  • Summary of the Application : 1,1-Bis(phenylsulfonyl)ethylene is used as a synthetic equivalent of the ethylene 1,2-dipole .

5. Useful Synthon for Neutral Homologation of Ketones

  • Summary of the Application : 1,1-Bis(phenylsulfonyl)ethylene is used as a useful synthon for neutral homologation of ketones .

Safety And Hazards

Users should avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

Future Directions

1,1-Bis(phenylsulfonyl)ethylene has been used in the preparation of α,α-disubstituted alpha-amino acid derivatives . It is a synthetic equivalent of the ethylene 1,2-dipole and is used as a dienophile for Diels-Alder reactions . It is also a useful synthon for neutral homologation of ketones . Future research may explore more applications of this compound in various chemical reactions.

properties

IUPAC Name

1-(benzenesulfonyl)ethenylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S2/c1-12(19(15,16)13-8-4-2-5-9-13)20(17,18)14-10-6-3-7-11-14/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABQEPJVQFXVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308162
Record name 1,1-Bis(phenylsulfonyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(phenylsulfonyl)ethylene

CAS RN

39082-53-6
Record name 1,1-Bis(phenylsulfonyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
146
Citations
ANR Alba, X Companyó, G Valero… - … A European Journal, 2010 - Wiley Online Library
A new, easy, and highly enantioselective method for the synthesis of quaternary α‐alkyl‐α‐amino acids based on organocatalysis is reported. The addition of oxazolones to 1,1‐bis(…
CM Plummer, H Zhou, S Li, H Zhong, Z Sun… - Polymer …, 2019 - pubs.rsc.org
Using recently developed C–H insertion chemistry, a mild post-modification of polyethylene (PE), hyperbranched polyethylene (HBPE) and isotactic polypropylene (iPP) to insert …
Number of citations: 16 pubs.rsc.org
YM Chen, PH Lee, J Lin, K Chen - European Journal of …, 2013 - Wiley Online Library
The organocatalytic desymmetrization was demonstrated for 4‐substituted cyclohexanones by treatment with a vinyl sulfone in the presence of an organocatalyst. The desired Michael …
S Pinheiro, A Guinganta, D Desmaële… - Tetrahedron: Asymmetry, 1992 - Elsevier
Asymmetric Michael Addition of Chiral Enaminoesters to Phenyi Vinyl Sutfone and l,l-bis(Pheny~su~fonyi)ethyle~e Page 1 Tdnzkdmn: A.vyw Vol. 3, No. 8, pp. 1003-1006.1992 09574366l92 gmo+.@3 F‘rimed …
Number of citations: 32 www.sciencedirect.com
X Li, YY Zhang, XS Xue, JL Jin, BX Tan, C Liu, N Dong… - 2012 - Wiley Online Library
Highly enantioselective catalytic conjugate additions of 3‐substituted benzofuran‐2(3H)‐ones to 1,1‐bis(phenylsulfonyl)ethylene in the presence of catalysts based on Cinchona …
J Chen, N Xin, S Ma - Tetrahedron Letters, 2009 - Elsevier
A NaI-catalyzed reaction of 3,3-bis(alkoxycarbonyl)cyclopropenes in the presence of 1,1-bis(phenylsulfonyl)ethylene providing an efficient route to a series of polyfunctionalized vinyl …
Number of citations: 14 www.sciencedirect.com
MC Aversa, A Barattucci, P Bonaccorsi, P Rollin… - Arkivoc, 2009 - pdfs.semanticscholar.org
The use of 2, 2-bis (phenylsulfonyl) ethyl sulfides as efficient precursors of sulfenic acids is reported. These starting compounds, carrying both sulfone and sulfide residues, are obtained …
Number of citations: 7 pdfs.semanticscholar.org
RL Atienza, HS Roth, KA Scheidt - Chemical Science, 2011 - pubs.rsc.org
N-heterocyclic carbenes catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylene to the corresponding trans-1,2-bis(phenylsulfonyl) under mild conditions. Tandem rearrangement/…
Number of citations: 79 pubs.rsc.org
S Kamijo, G Takao, K Kamijo, T Tsuno, K Ishiguro… - Organic …, 2016 - ACS Publications
Photoinduced catalytic Michael-type radical addition was achieved via olefin insertion into a nonacidic C(sp 3 )–H bond, utilizing 2-chloroanthraquinone as a C–H bond-cleaving …
Number of citations: 66 pubs.acs.org
WQ Wu, Y Lin, Y Li, H Shi - Journal of the American Chemical …, 2023 - ACS Publications
Given the wide availability and low cost of alkylbenzenes, direct C–H functionalization of these aromatic hydrocarbons to afford structurally complex building blocks has long been of …
Number of citations: 2 pubs.acs.org

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